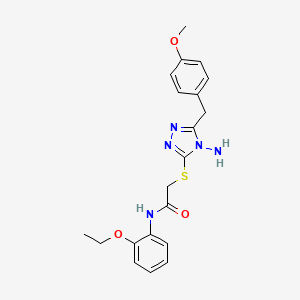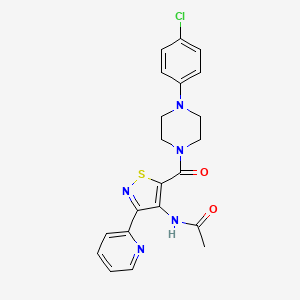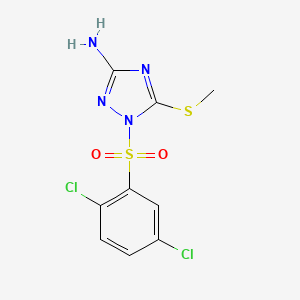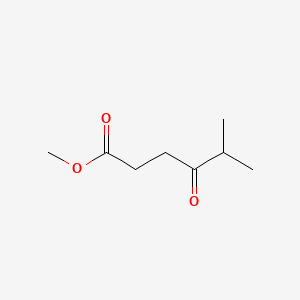
Methyl 5-methyl-4-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-4-oxohexanoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 5-methyl-4-oxohexanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 5-methyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-4-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. For example, reaction with amines can produce amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 5-methyl-4-oxohexanoic acid.
Reduction: 5-methyl-4-hydroxyhexanoate.
Substitution: 5-methyl-4-oxohexanamide.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-4-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 5-methyl-4-oxohexanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate for esterases, leading to the formation of corresponding acids and alcohols. The ester group is hydrolyzed by the enzyme, resulting in the cleavage of the ester bond and the release of the products.
Comparación Con Compuestos Similares
- Methyl 5-oxohexanoate
- Methyl 4-acetyl-5-oxohexanoate
- Methyl 4-oxobutanoate
Comparison: Methyl 5-methyl-4-oxohexanoate is unique due to the presence of a methyl group at the 5-position, which influences its reactivity and physical properties. Compared to methyl 5-oxohexanoate, the additional methyl group in this compound can lead to differences in steric hindrance and electronic effects, affecting its behavior in chemical reactions.
Propiedades
IUPAC Name |
methyl 5-methyl-4-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)7(9)4-5-8(10)11-3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQESBEBOAFJVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34553-37-2 |
Source


|
| Record name | methyl 5-methyl-4-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2703971.png)
![3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2703973.png)
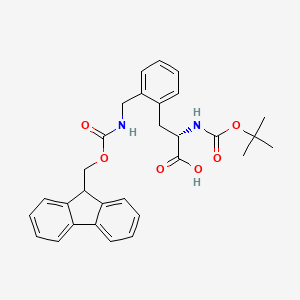
![2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide](/img/structure/B2703975.png)
![2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline](/img/structure/B2703977.png)
![N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2703980.png)
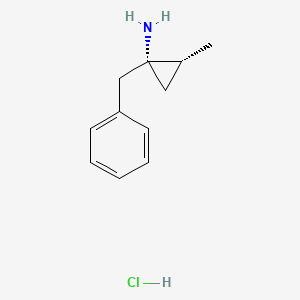
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2703984.png)
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2703986.png)
